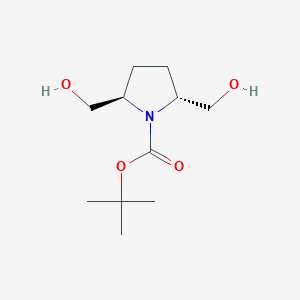rac-tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, trans
CAS No.: 2366968-48-9
Cat. No.: VC12013821
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2366968-48-9 |
|---|---|
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (2R,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-8(6-13)4-5-9(12)7-14/h8-9,13-14H,4-7H2,1-3H3/t8-,9-/m1/s1 |
| Standard InChI Key | VBQFMICMBHKUSL-RKDXNWHRSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1CO)CO |
| SMILES | CC(C)(C)OC(=O)N1C(CCC1CO)CO |
| Canonical SMILES | CC(C)(C)OC(=O)N1C(CCC1CO)CO |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol . Its IUPAC name, tert-butyl 2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate, reflects the Boc-protected pyrrolidine core and dual hydroxymethyl substituents. The trans designation indicates that the hydroxymethyl groups occupy opposite faces of the pyrrolidine ring, while the (2R,5R) configuration specifies their absolute stereochemistry .
The SMILES notation (CC(C)(C)OC(=O)N1C(CCC1CO)CO) and InChIKey (VBQFMICMBHKUSL-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry . Computational descriptors, such as a topological polar surface area (TPSA) of 49.77 Ų and a consensus Log P o/w of 1.19, highlight its balanced hydrophilicity and lipophilicity .
Stereochemical Considerations
The trans arrangement of the hydroxymethyl groups imposes a rigid conformation on the pyrrolidine ring, which is critical for its role in mimicking secondary protein structures like polyproline type II (PPII) helices . In such mimetics, the spatial orientation of substituents dictates binding affinity to protein domains, such as the Ena/VASP homology 1 (EVH1) domain . The racemic mixture’s synthesis typically involves non-stereoselective pathways, though enantiopure forms can be resolved using chiral chromatography or enzymatic methods.
Synthetic Strategies and Optimization
Boc Protection of Pyrrolidinemethanol Derivatives
A common precursor to this compound is pyrrolidinemethanol, which undergoes Boc protection using di-tert-butyl dicarbonate. For example, tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate—a mono-hydroxymethyl analog—is synthesized in 90–98% yield via reaction with Boc anhydride in dichloromethane (DCM) and triethylamine (TEA) . Introducing a second hydroxymethyl group requires additional steps, such as electrochemical oxidation followed by organocopper substitution, as demonstrated in the synthesis of trans-5-methylproline .
Stereoselective Organocopper Additions
Wistrand and Skrinjar (source 2) developed a chirospecific route to trans-2,5-dialkylpyrrolidines using organocopper reagents and N-acyliminium ions. For instance, reaction of an N-acyliminium precursor with RCu in the presence of BF₃·Et₂O yielded trans adducts with ≥96:4 diastereomeric ratios . This method could be adapted to install hydroxymethyl groups by selecting appropriate copper reagents.
Yield and Condition Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, DCM, TEA, 20°C, 16h | 98% | |
| Organocopper Addition | RCu, BF₃·Et₂O, -78°C to rt | 90% | |
| Peptide Coupling | HATU, DIPEA, DMF | 85% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits moderate aqueous solubility (7.29 mg/mL) and a Log P o/w of 1.19, indicating balanced partition between hydrophilic and hydrophobic phases . These properties facilitate its use in both organic and aqueous reaction media.
Pharmacokinetic Predictions
Computational models classify the compound as highly gastrointestinal (GI) absorbable and blood-brain barrier (BBB) permeant . Its low affinity for cytochrome P450 enzymes (CYP1A2, CYP2C19, etc.) suggests minimal drug-drug interaction risks, making it a promising scaffold for central nervous system (CNS)-targeted therapeutics.
Applications in Medicinal Chemistry
Peptidomimetic Design
The trans-2,5-bis(hydroxymethyl)pyrrolidine scaffold mimics PPII helices, which are critical in protein-protein interactions (PPIs). Reuter et al. demonstrated that incorporating ProM-2—a related mimetic—into peptides enhanced binding to the EVH1 domain by 2–3-fold compared to natural proline-rich sequences .
Chiral Ligand Synthesis
The compound’s stereogenic centers make it a precursor for chiral ligands in asymmetric catalysis. For example, trans-2,5-disubstituted pyrrolidines have been used to synthesize β-amino alcohols for enantioselective aldol reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume